molecular formula C21H24N2O3 B4687495 5,5-Dimethyl-3-[4-(2-phenylphenoxy)butyl]imidazolidine-2,4-dione

5,5-Dimethyl-3-[4-(2-phenylphenoxy)butyl]imidazolidine-2,4-dione

Cat. No.: B4687495
M. Wt: 352.4 g/mol
InChI Key: ZJROUJRXEIMCHJ-UHFFFAOYSA-N
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Description

5,5-Dimethyl-3-[4-(2-phenylphenoxy)butyl]imidazolidine-2,4-dione is an organic compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by its unique structure, which includes a phenylphenoxy group attached to a butyl chain, and an imidazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-3-[4-(2-phenylphenoxy)butyl]imidazolidine-2,4-dione typically involves the reaction of 5,5-dimethylhydantoin with a suitable phenylphenoxybutyl halide under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which allow for the efficient and scalable production of large quantities. These methods often utilize automated systems to control reaction parameters and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-3-[4-(2-phenylphenoxy)butyl]imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The phenylphenoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution reactions using alkyl halides or aryl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5,5-Dimethyl-3-[4-(2-phenylphenoxy)butyl]imidazolidine-2,4-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-3-[4-(2-phenylphenoxy)butyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethylhydantoin: A simpler analog with similar core structure but lacking the phenylphenoxybutyl group.

    Phenytoin: A well-known anticonvulsant with a similar imidazolidine-2,4-dione core.

    Ethotoin: Another anticonvulsant with structural similarities.

Uniqueness

5,5-Dimethyl-3-[4-(2-phenylphenoxy)butyl]imidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5,5-dimethyl-3-[4-(2-phenylphenoxy)butyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-21(2)19(24)23(20(25)22-21)14-8-9-15-26-18-13-7-6-12-17(18)16-10-4-3-5-11-16/h3-7,10-13H,8-9,14-15H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJROUJRXEIMCHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CCCCOC2=CC=CC=C2C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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